molecular formula C17H21N3O B6645210 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide

2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide

Cat. No. B6645210
M. Wt: 283.37 g/mol
InChI Key: HULQGIOOMSOLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide is a chemical compound that belongs to the pyridine family. It is also known as AMPP or AMPPD and is used in scientific research as a ligand for the sigma-1 receptor. This compound has gained significant attention due to its potential therapeutic applications, including its ability to modulate the activity of the sigma-1 receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, leading to its potential use in the treatment of various diseases, including neurodegenerative disorders, depression, and anxiety. This compound has also been shown to have neuroprotective effects, leading to its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide in lab experiments include its ability to selectively bind to the sigma-1 receptor and its potential therapeutic applications. However, this compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide. These include further studies to determine its safety and efficacy, the development of new therapeutic applications, and the investigation of its potential use in combination with other compounds. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential role in various physiological and pathological processes.

Synthesis Methods

The synthesis of 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide can be achieved through several methods, including the reaction of 2-methylpyridine-4-carboxylic acid with N-BOC-1,2-diaminoethane, followed by deprotection with trifluoroacetic acid. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with 1,2-diaminoethane, followed by protection with BOC and subsequent deprotection with trifluoroacetic acid.

Scientific Research Applications

2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological and pathological processes, including neuroprotection, neuroplasticity, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to its potential use in the treatment of various diseases, including neurodegenerative disorders, depression, and anxiety.

properties

IUPAC Name

2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-5-3-4-6-14(12)9-13(2)20-17(21)15-7-8-19-16(10-15)11-18/h3-8,10,13H,9,11,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULQGIOOMSOLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)NC(=O)C2=CC(=NC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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